molecular formula C18H12F3N3S B10914942 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914942
M. Wt: 359.4 g/mol
InChI Key: QYWMWCRHXVZQEE-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophenyl groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

  • Medicine: : The compound is explored for its potential as a pharmaceutical agent. Its unique chemical properties make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

  • Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

  • Molecular Targets: : The compound may target specific enzymes, such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.

  • Pathways Involved: : The compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis. By affecting these pathways, the compound can exert anti-inflammatory, anticancer, and antimicrobial effects.

Comparison with Similar Compounds

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds to highlight its uniqueness.

Properties

Molecular Formula

C18H12F3N3S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H12F3N3S/c1-10-16-11(17(20)21)9-13(15-7-4-8-25-15)22-18(16)24(23-10)14-6-3-2-5-12(14)19/h2-9,17H,1H3

InChI Key

QYWMWCRHXVZQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=CC=C4F

Origin of Product

United States

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